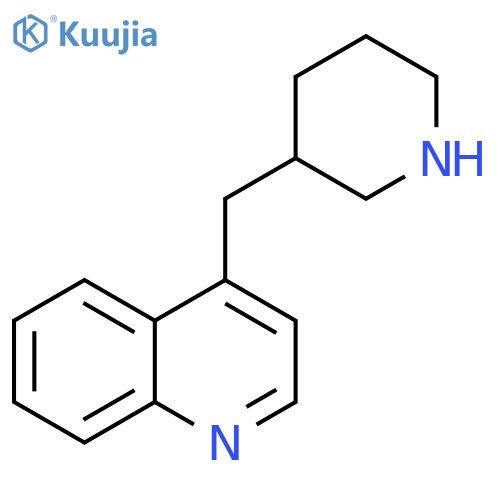

Cas no 1337696-36-2 (4-(piperidin-3-yl)methylquinoline)

4-(piperidin-3-yl)methylquinoline 化学的及び物理的性質

名前と識別子

-

- 4-(piperidin-3-yl)methylquinoline

- Quinoline, 4-(3-piperidinylmethyl)-

- 4-(Piperidin-3-ylmethyl)quinoline

- EN300-1856673

- 1337696-36-2

- 4-[(piperidin-3-yl)methyl]quinoline

- PS-0372

-

- インチ: 1S/C15H18N2/c1-2-6-15-14(5-1)13(7-9-17-15)10-12-4-3-8-16-11-12/h1-2,5-7,9,12,16H,3-4,8,10-11H2

- InChIKey: HRYQXBCNABMSNH-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=CC=2)C(CC2CCCNC2)=CC=1

計算された属性

- せいみつぶんしりょう: 226.146998583g/mol

- どういたいしつりょう: 226.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 24.9Ų

じっけんとくせい

- 密度みつど: 1.087±0.06 g/cm3(Predicted)

- ふってん: 384.7±15.0 °C(Predicted)

- 酸性度係数(pKa): 10.09±0.10(Predicted)

4-(piperidin-3-yl)methylquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1856673-1g |

4-[(piperidin-3-yl)methyl]quinoline |

1337696-36-2 | 1g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1856673-10.0g |

4-[(piperidin-3-yl)methyl]quinoline |

1337696-36-2 | 10g |

$5897.0 | 2023-05-26 | ||

| Enamine | EN300-1856673-0.5g |

4-[(piperidin-3-yl)methyl]quinoline |

1337696-36-2 | 0.5g |

$1084.0 | 2023-09-18 | ||

| Enamine | EN300-1856673-10g |

4-[(piperidin-3-yl)methyl]quinoline |

1337696-36-2 | 10g |

$4852.0 | 2023-09-18 | ||

| Enamine | EN300-1856673-0.05g |

4-[(piperidin-3-yl)methyl]quinoline |

1337696-36-2 | 0.05g |

$948.0 | 2023-09-18 | ||

| Enamine | EN300-1856673-0.1g |

4-[(piperidin-3-yl)methyl]quinoline |

1337696-36-2 | 0.1g |

$993.0 | 2023-09-18 | ||

| Enamine | EN300-1856673-1.0g |

4-[(piperidin-3-yl)methyl]quinoline |

1337696-36-2 | 1g |

$1371.0 | 2023-05-26 | ||

| Enamine | EN300-1856673-0.25g |

4-[(piperidin-3-yl)methyl]quinoline |

1337696-36-2 | 0.25g |

$1038.0 | 2023-09-18 | ||

| Enamine | EN300-1856673-2.5g |

4-[(piperidin-3-yl)methyl]quinoline |

1337696-36-2 | 2.5g |

$2211.0 | 2023-09-18 | ||

| Enamine | EN300-1856673-5.0g |

4-[(piperidin-3-yl)methyl]quinoline |

1337696-36-2 | 5g |

$3977.0 | 2023-05-26 |

4-(piperidin-3-yl)methylquinoline 関連文献

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

4-(piperidin-3-yl)methylquinolineに関する追加情報

Comprehensive Guide to 4-(piperidin-3-yl)methylquinoline (CAS No. 1337696-36-2): Properties, Applications, and Market Insights

4-(piperidin-3-yl)methylquinoline (CAS No. 1337696-36-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This heterocyclic molecule combines a quinoline backbone with a piperidine moiety, making it a versatile intermediate for drug discovery and material science applications. Researchers and industry professionals frequently search for "4-(piperidin-3-yl)methylquinoline uses" or "CAS 1337696-36-2 suppliers," reflecting its growing importance in synthetic chemistry.

The compound's molecular structure features a quinoline ring system linked to a piperidin-3-ylmethyl group, which enhances its binding affinity to biological targets. This structural characteristic makes 4-(piperidin-3-yl)methylquinoline particularly valuable in medicinal chemistry, where it serves as a key building block for kinase inhibitors and central nervous system (CNS) active compounds. Recent publications highlight its potential in addressing neurodegenerative diseases, a hot topic in 2024's pharmaceutical landscape.

From a physicochemical perspective, 4-(piperidin-3-yl)methylquinoline typically appears as a white to off-white crystalline powder with good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. Its molecular weight of 226.31 g/mol and moderate lipophilicity (predicted logP ~2.5) make it suitable for drug development programs. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed for quality control, as evidenced by frequent searches for "4-(piperidin-3-yl)methylquinoline analytical methods."

The synthetic routes to 4-(piperidin-3-yl)methylquinoline often involve multi-step organic transformations starting from commercially available quinoline-4-carbaldehyde and 3-piperidinemethanol. Recent advances in green chemistry have introduced more sustainable approaches using catalytic methods, addressing the pharmaceutical industry's growing demand for environmentally friendly processes. This aligns with current trends in "green synthesis of heterocyclic compounds," a frequently searched term among chemistry professionals.

In pharmaceutical applications, 4-(piperidin-3-yl)methylquinoline serves as a privileged scaffold for designing molecules that interact with various biological targets. Its structural features allow for diverse modifications at both the quinoline and piperidine moieties, enabling medicinal chemists to fine-tune pharmacokinetic properties. Recent patent literature reveals its incorporation into compounds being investigated for cognitive disorders and inflammatory conditions, two major focus areas in contemporary drug discovery.

The global market for 4-(piperidin-3-yl)methylquinoline has shown steady growth, driven by increasing R&D investments in small molecule therapeutics. Suppliers typically offer this compound in research quantities (milligram to kilogram scale) with purity levels ranging from 95% to 99%. Pricing trends indicate moderate costs compared to more complex pharmaceutical intermediates, making it accessible for academic and industrial research programs. Searches for "buy 4-(piperidin-3-yl)methylquinoline" often lead to specialized chemical vendors serving the pharmaceutical and biotechnology sectors.

Quality control remains paramount when working with 4-(piperidin-3-yl)methylquinoline, as impurities can significantly impact downstream applications. Reputable suppliers provide comprehensive analytical data, including HPLC chromatograms and 1H/13C NMR spectra, to ensure batch-to-batch consistency. Researchers frequently inquire about "4-(piperidin-3-yl)methylquinoline stability" and proper storage conditions, which typically involve protection from light and moisture at controlled temperatures.

Emerging applications of 4-(piperidin-3-yl)methylquinoline extend beyond pharmaceuticals into materials science, particularly in the development of organic semiconductors and coordination complexes. The compound's ability to act as a ligand for transition metals has opened new possibilities in catalysis and optoelectronic materials. This interdisciplinary potential makes it a subject of interest in searches combining "quinoline derivatives" with "advanced materials."

Safety considerations for handling 4-(piperidin-3-yl)methylquinoline follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, appropriate personal protective equipment (PPE) including gloves and safety glasses should be used. Material Safety Data Sheets (MSDS) provide detailed handling instructions, and queries about "4-(piperidin-3-yl)methylquinoline safety" commonly appear in research forums and chemical databases.

Future prospects for 4-(piperidin-3-yl)methylquinoline appear promising, with ongoing research exploring its incorporation into novel therapeutic agents and functional materials. The compound's structural versatility continues to attract attention from both academic and industrial researchers, ensuring its relevance in chemical innovation. As synthetic methodologies advance and new biological targets emerge, 4-(piperidin-3-yl)methylquinoline will likely maintain its position as a valuable building block in modern chemistry.

1337696-36-2 (4-(piperidin-3-yl)methylquinoline) 関連製品

- 2470437-30-8(1-Benzyl-4-tert-butylpyrazol-3-amine)

- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)

- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)

- 1207829-84-2(4-(3,4-Dichlorophenyl)picolinic acid)

- 872986-69-1(N'-3-(morpholin-4-yl)propyl-N-{3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)

- 1261572-00-2(2-(difluoromethoxy)-1-fluoro-4-iodobenzene)

- 2171768-12-8(3-amino-3-(3-fluoro-2-hydroxypropyl)-1lambda6-thietane-1,1-dione)

- 2308474-39-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(3R)-3-hydroxypyrrolidin-1-yl-5-oxopentanoic acid)

- 2377030-82-3(3-[3-(Propylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride)

- 1805435-32-8(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride)